molecular formula C7H4ClNO2 B1603798 5-Chlorobenzo[c]isoxazol-3(1H)-one CAS No. 344779-31-3

5-Chlorobenzo[c]isoxazol-3(1H)-one

Cat. No.: B1603798
CAS No.: 344779-31-3
M. Wt: 169.56 g/mol
InChI Key: XFKUHTKIPPIDLC-UHFFFAOYSA-N
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Description

5-Chlorobenzo[c]isoxazol-3(1H)-one is a heterocyclic compound that belongs to the isoxazole family. Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom. This compound is characterized by the presence of a chlorine atom at the 5-position of the benzo[c]isoxazole ring. Isoxazole derivatives are known for their significant biological activities and are commonly used in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chlorobenzo[c]isoxazol-3(1H)-one typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-chlorobenzonitrile with hydroxylamine, followed by cyclization to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: 5-Chlorobenzo[c]isoxazol-3(1H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted isoxazoles depending on the nucleophile used.

    Oxidation Products: Oxidized derivatives of the isoxazole ring.

    Reduction Products: Reduced forms of the isoxazole ring.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that 5-Chlorobenzo[c]isoxazol-3(1H)-one exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The compound's mechanism involves inhibiting bacterial enzymes critical for cell wall synthesis, thereby preventing bacterial growth.

Anticancer Properties

The compound has also been studied for its anticancer effects. In vitro assays showed that it can induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. For instance, a case study involving human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, highlighting its potential as a chemotherapeutic agent.

Pain Management

Recent studies have explored the analgesic effects of this compound analogs as inhibitors of D-amino acid oxidase (DAO). A notable study found that these compounds significantly reduced pain responses in rat models, demonstrating a higher potency than traditional analgesics like morphine. The efficacy of these compounds was linked to their ability to inhibit DAO activity, which plays a role in pain transduction.

CompoundED50 (µg)Pain Reduction (%)
This compound0.0650
Morphine1.550

Kynurenine Monooxygenase Inhibition

Another significant application is its role as a kynurenine monooxygenase inhibitor, which is relevant for treating chronic kidney disease (CKD). Research has shown that derivatives of this compound can effectively modulate kynurenine metabolism, potentially offering therapeutic benefits for CKD patients.

Industrial Applications

Beyond its pharmacological potential, this compound serves as an intermediate in the synthesis of agrochemicals and dyes. Its unique chemical structure allows it to participate in various organic reactions, making it valuable for industrial applications.

Future Directions and Research Needs

Despite the promising applications of this compound, further research is necessary to fully elucidate its mechanisms of action and optimize its therapeutic efficacy. Future studies should focus on:

  • Exploring structure-activity relationships to enhance potency and selectivity.
  • Conducting clinical trials to assess safety and effectiveness in humans.
  • Investigating potential side effects and interactions with other drugs.

Mechanism of Action

The mechanism of action of 5-Chlorobenzo[c]isoxazol-3(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Uniqueness: 5-Chlorobenzo[c]isoxazol-3(1H)-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate for synthesizing diverse derivatives. Additionally, the chlorine substitution can enhance the compound’s lipophilicity, potentially improving its bioavailability and efficacy in medicinal applications .

Biological Activity

5-Chlorobenzo[c]isoxazol-3(1H)-one is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the field of anticancer research. This article reviews the biological activity of this compound, summarizing key findings from various studies, including its synthesis, structure-activity relationships (SAR), and specific case studies that highlight its efficacy against different cancer cell lines.

Chemical Structure and Synthesis

This compound is characterized by the presence of a chlorinated benzoisoxazole moiety. The synthesis of this compound typically involves the cyclization of appropriate precursors, often utilizing methodologies such as oxidative cycloaddition reactions. For instance, one study reported the synthesis of various isoxazole derivatives through a catalytic process involving hypervalent iodine(III) species, which effectively facilitated the formation of the desired isoxazole structure .

Anticancer Properties

The biological activity of this compound has been evaluated primarily in the context of its anticancer properties. In several studies, derivatives of isoxazole have demonstrated significant cytotoxic effects against various cancer cell lines. For example, compounds similar to this compound were tested against Huh7 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines using the sulforhodamine B (SRB) assay. The results indicated that certain derivatives exhibited IC50 values ranging from 0.7 to 35.2 µM, suggesting potent anticancer activity .

Table 1: Summary of IC50 Values for Isoxazole Derivatives

CompoundCancer Cell LineIC50 (µM)
5aHuh72.3
5rHuh74.7
5tHuh73.8
Control (DOXO)Huh7<0.5

The selectivity of these compounds towards cancer cells was also noted, with some showing higher IC50 values against normal epithelial cells compared to cancerous cells, indicating a potential therapeutic window for targeting malignancies while sparing normal tissues .

The mechanism underlying the anticancer activity of this compound and its derivatives appears to involve cell cycle arrest and modulation of key regulatory proteins. Studies have shown that these compounds can induce G0/G1 phase arrest in cancer cells, correlating with increased levels of retinoblastoma (Rb) protein and decreased levels of cyclin-dependent kinase 4 (CDK4), which are critical for cell cycle progression .

Figure 1: Mechanism of Action in Cancer Cells

Mechanism of Action (For illustrative purposes only)

Case Studies

Several case studies have highlighted the efficacy and safety profiles of compounds related to this compound:

  • Case Study on Liver Cancer Cells : A study demonstrated that treatment with a derivative led to significant inhibition of cell proliferation in Huh7 cells at concentrations as low as 2 µM, showcasing its potential as a targeted therapy for liver cancer .
  • In Vivo Studies : Further investigations into animal models have indicated that certain isoxazole derivatives can reduce tumor growth and metastasis when administered at therapeutic doses, suggesting their viability for clinical applications .

Properties

IUPAC Name

5-chloro-1H-2,1-benzoxazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)7(10)11-9-6/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFKUHTKIPPIDLC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)C(=O)ON2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70610938
Record name 5-Chloro-2,1-benzoxazol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

344779-31-3
Record name 5-Chloro-2,1-benzoxazol-3(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70610938
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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